((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane
Overview
Description
((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C8H16O2Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane can be synthesized through the reaction of 5,6-dihydro-2H-pyran-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, it hydrolyzes to form 5,6-dihydro-2H-pyran-3-ol and trimethylsilanol.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Hydrolysis: 5,6-dihydro-2H-pyran-3-ol and trimethylsilanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane is widely used in scientific research, particularly in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of ((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The silyl ether can be easily cleaved under mild acidic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyranyl ethers: Similar protecting groups used in organic synthesis.
Trimethylsilyl ethers: Another class of silyl ethers used for protecting hydroxyl groups.
Uniqueness
((5,6-dihydro-2H-pyran-3-yl)oxy)trimethylsilane is unique due to its stability and ease of removal under mild conditions, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-5-yloxy(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2,3)10-8-5-4-6-9-7-8/h5H,4,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLNVPWSYDEVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534758 | |
Record name | [(5,6-Dihydro-2H-pyran-3-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82272-08-0 | |
Record name | [(5,6-Dihydro-2H-pyran-3-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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